molecular formula C18H24ClN2O4P B1201083 Clomacran phosphate CAS No. 22199-46-8

Clomacran phosphate

Cat. No.: B1201083
CAS No.: 22199-46-8
M. Wt: 398.8 g/mol
InChI Key: SKKDWRIEPIZVOR-UHFFFAOYSA-N
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Description

Clomacran phosphate is a compound known for its antipsychotic properties. It belongs to the dihydroacridine class and was developed in the 1970s by the pharmaceutical company Smith, Kline & French (now GlaxoSmithKline). It was marketed under the brand names Devryl and Olaxin and was primarily used to treat schizophrenia. it was withdrawn from the market in the UK in 1982 due to liver toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clomacran phosphate can be synthesized starting with 2-chloroacridone, which is reacted with a Grignard reagent derived from 3-chloro-N,N-dimethylpropylamine to afford the tertiary carbinol. Dehydration by means of acid or simply heat gives the corresponding olefin. Catalytic reduction completes the synthesis of clomacran .

Industrial Production Methods

The industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves standard organic synthesis techniques such as Grignard reactions, dehydration, and catalytic reduction.

Chemical Reactions Analysis

Types of Reactions

Clomacran phosphate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: It is used as a model compound in studies of antipsychotic drugs.

    Biology: It has been studied for its effects on neurotransmitter systems.

    Medicine: It was used to treat schizophrenia and other psychotic disorders.

Mechanism of Action

Clomacran phosphate exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets dopamine receptors, which are involved in the regulation of mood and behavior. By blocking these receptors, this compound helps to alleviate symptoms of psychosis .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another antipsychotic drug that targets dopamine receptors.

    Haloperidol: A potent antipsychotic used to treat schizophrenia.

    Risperidone: A newer antipsychotic with a similar mechanism of action.

Uniqueness

Clomacran phosphate is unique in its chemical structure and its specific interaction with dopamine receptors. Unlike some other antipsychotics, it was found to have significant liver toxicity, which led to its withdrawal from the market .

Properties

CAS No.

22199-46-8

Molecular Formula

C18H24ClN2O4P

Molecular Weight

398.8 g/mol

IUPAC Name

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine;phosphoric acid

InChI

InChI=1S/C18H21ClN2.H3O4P/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18;1-5(2,3)4/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3;(H3,1,2,3,4)

InChI Key

SKKDWRIEPIZVOR-UHFFFAOYSA-N

SMILES

C[NH+](C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)[O-]

Canonical SMILES

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)O

Related CAS

5310-55-4 (Parent)

Synonyms

2-chloro-9-(3-dimethylaminopropyl)acridan
clomacran
clomacran phosphate
clomacran phosphate (1:1)
SK and F 14,336
SK and F 14336
SK and F-14336
SKF 14336

Origin of Product

United States

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